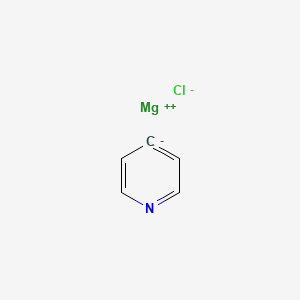
magnesium;4H-pyridin-4-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;4H-pyridin-4-ide;chloride is a compound that combines magnesium, a vital element in biological systems, with a pyridine derivative. Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
Magnesium;4H-pyridin-4-ide;chloride has several scientific research applications:
Mechanism of Action
The mechanism by which magnesium;4H-pyridin-4-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions play a role in over 300 enzymatic processes and are essential for energy production, oxidative phosphorylation, and glycolysis . The pyridine component can interact with various biological molecules, potentially influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Grignard Reagents (RMgX): These compounds are similar in that they also contain magnesium and are used in organic synthesis.
Dialkyl Magnesium Compounds (R2Mg): These compounds are used as synthons for a range of organometallic compounds.
Uniqueness
Magnesium;4H-pyridin-4-ide;chloride is unique due to its combination of magnesium and a pyridine derivative, which provides it with distinct chemical and biological properties. The presence of the pyridine ring allows for specific interactions with biological molecules, while the magnesium ion contributes to its role in various enzymatic processes .
Properties
CAS No. |
108179-32-4 |
|---|---|
Molecular Formula |
C5H4ClMgN |
Molecular Weight |
137.85 g/mol |
IUPAC Name |
magnesium;4H-pyridin-4-ide;chloride |
InChI |
InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
RPFFELVLDBRKKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=[C-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















